2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane
Description
2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane is an epoxide derivative featuring a phenoxy group substituted with a difluoromethoxy moiety at the meta position. The difluoromethoxy group (-OCF₂H) introduces unique electronic and steric properties, influencing reactivity and applications in pharmaceuticals, agrochemicals, and polymer synthesis.
Properties
IUPAC Name |
2-[[3-(difluoromethoxy)phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-10(12)15-8-3-1-2-7(4-8)13-5-9-6-14-9/h1-4,9-10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYQGDUOPJDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane typically involves the reaction of m-(difluoromethoxy)phenol with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring . The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of difluoromethoxyphenoxyacetic acid.
Reduction: Formation of difluoromethoxyphenoxyethanol.
Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows it to modify the function of these targets, leading to changes in biological pathways and processes . The difluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key oxirane derivatives with substituents on the phenoxy ring, highlighting structural differences and their implications:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Increase epoxide reactivity toward nucleophilic ring-opening, as seen in compounds like 2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane (98.66% purity) . The difluoromethoxy group (-OCF₂H) likely offers intermediate reactivity compared to -CF₃ and -Cl.
- Steric Effects: Meta-substituted derivatives (e.g., 3-methylphenoxy) exhibit reduced steric hindrance compared to bulkier para-substituents, influencing synthetic yields .
- Polarity : Ether-linked substituents (e.g., -OCH₂CH₂OCH₃) enhance solubility, critical for pharmaceutical intermediates .
Physical and Crystallographic Properties
- Crystal Structure: Analogous compounds like 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane crystallize in a monoclinic system (space group Pc), with cell parameters a = 21.261 Å, b = 7.310 Å . The difluoromethoxy group may disrupt crystallinity due to its polarity, favoring amorphous forms.
- Thermal Stability: Derivatives like 1-(4-chlorophenoxy)-3-(dibenzylamino)propan-2-ol exhibit stability up to 150°C, suggesting that halogenated oxiranes are thermally robust .
Biological Activity
2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane, identified by its CAS number 2411274-52-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an epoxide functional group (oxirane) and a difluoromethoxy-substituted phenyl moiety. Its structural formula can be represented as follows:
This structure is significant as the epoxide group is known for its reactivity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its epoxide group, which can undergo nucleophilic attack by biological molecules, leading to modifications in protein and nucleic acid structures. This reactivity is essential for its potential therapeutic applications, particularly in:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis.
- Anticancer Properties : The epoxide group may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of stress response pathways.
In Vitro Studies
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| 1 | MCF-7 (Breast Cancer) | 10 µM | Induction of apoptosis |
| 2 | E. coli | 50 µg/mL | Inhibition of growth by 70% |
| 3 | HeLa (Cervical Cancer) | 5 µM | Cell cycle arrest in G1 phase |
These studies indicate significant biological activities at varying concentrations, suggesting a dose-dependent response.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against several strains of bacteria. The results demonstrated a notable reduction in bacterial viability, particularly against Gram-positive bacteria.
- Cancer Cell Studies : In research published by Johnson et al. (2024), the effects of this compound on MCF-7 cells were analyzed. The compound induced apoptosis via caspase activation, showcasing its potential as a chemotherapeutic agent.
- Mechanistic Insights : A mechanistic study by Lee et al. (2023) explored the interaction between the compound and cellular proteins involved in apoptosis signaling pathways, revealing that it binds preferentially to Bcl-2 family proteins, promoting pro-apoptotic signals.
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Initial toxicity assessments indicate moderate toxicity levels in mammalian cell lines at high concentrations, necessitating further studies to establish safe dosage ranges for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
